molecular formula C5HCl2FIN B8250631 2,5-Dichloro-3-fluoro-4-iodopyridine

2,5-Dichloro-3-fluoro-4-iodopyridine

Cat. No.: B8250631
M. Wt: 291.87 g/mol
InChI Key: ZGDZUAKTVIRUKT-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluoro-4-iodopyridine is a heterocyclic aromatic compound with the molecular formula C5HCl2FIN. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, fluorine, and iodine atoms in the pyridine ring imparts unique chemical properties to this compound, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-fluoro-4-iodopyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives. For instance, starting with 2,5-dichloropyridine, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Subsequent iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluoro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are effective.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2,5-Dichloro-3-fluoro-4-iodopyridine has several scientific research applications:

    Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-iodopyridine
  • 3-Fluoro-4-iodopyridine
  • 2,3-Dichloro-4-iodopyridine

Uniqueness

Compared to similar compounds, 2,5-Dichloro-3-fluoro-4-iodopyridine offers a unique combination of halogen substituents, which can influence its reactivity and properties. The presence of both fluorine and iodine atoms provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of specialized organic molecules .

Properties

IUPAC Name

2,5-dichloro-3-fluoro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2FIN/c6-2-1-10-5(7)3(8)4(2)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZUAKTVIRUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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